molecular formula C12H9Br2NO B13929881 4-(Benzyloxy)-2,6-dibromopyridine

4-(Benzyloxy)-2,6-dibromopyridine

Cat. No.: B13929881
M. Wt: 343.01 g/mol
InChI Key: PSAGJQYMSMUCHE-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2,6-dibromopyridine is an organic compound belonging to the pyridine family. It is characterized by the presence of a benzyloxy group at the 4-position and two bromine atoms at the 2- and 6-positions of the pyridine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-2,6-dibromopyridine typically involves the bromination of 4-(Benzyloxy)pyridine. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired positions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques like recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 4-(Benzyloxy)-2,6-dibromopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products Formed:

  • Substituted pyridines with various functional groups replacing the bromine atoms.
  • Oxidized or reduced derivatives of the benzyloxy group.

Scientific Research Applications

4-(Benzyloxy)-2,6-dibromopyridine finds applications in several fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: Potential use in the development of bioactive compounds and as a building block in drug discovery.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-2,6-dibromopyridine is not fully understood. it is believed to interact with various molecular targets through its reactive bromine atoms and benzyloxy group. These interactions can lead to the formation of covalent bonds with biological macromolecules, potentially disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

  • 4-(Benzyloxy)-2-hydroxybenzaldehyde
  • 4-(Benzyloxy)-3-methoxybenzaldehyde
  • 2-Iodo-4-(benzyloxy)pyridine

Comparison: 4-(Benzyloxy)-2,6-dibromopyridine is unique due to the presence of two bromine atoms, which significantly enhance its reactivity compared to similar compounds with only one halogen or different substituents. This increased reactivity makes it a valuable intermediate in organic synthesis and a potential candidate for developing new pharmaceuticals .

Properties

Molecular Formula

C12H9Br2NO

Molecular Weight

343.01 g/mol

IUPAC Name

2,6-dibromo-4-phenylmethoxypyridine

InChI

InChI=1S/C12H9Br2NO/c13-11-6-10(7-12(14)15-11)16-8-9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

PSAGJQYMSMUCHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=NC(=C2)Br)Br

Origin of Product

United States

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